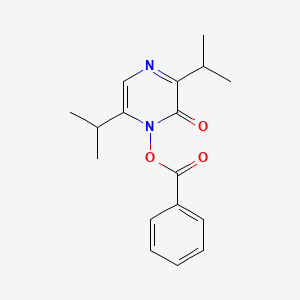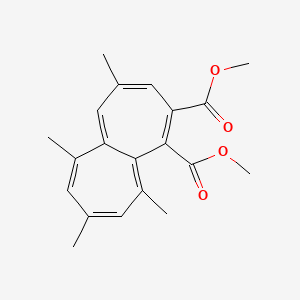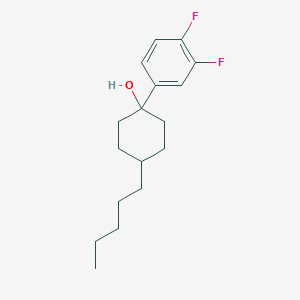
Dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate is an organic compound with the molecular formula C8H12O6. It is a derivative of pentanedioic acid and features both ester and ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-2-methyl-4-oxopentanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-methyl-4-oxopentanedioic acid.
Reduction: Formation of 2-hydroxy-2-methyl-4-hydroxypentanedioate.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-oxopentanedioate: Lacks the hydroxyl group, resulting in different reactivity and applications.
Diethyl 2-hydroxy-2-methyl-4-oxopentanedioate: Similar structure but with ethyl ester groups instead of methyl, affecting its physical properties and reactivity.
Uniqueness
Dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate is unique due to the presence of both hydroxyl and ketone functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various chemical transformations and applications.
Properties
| 113548-35-9 | |
Molecular Formula |
C8H12O6 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate |
InChI |
InChI=1S/C8H12O6/c1-8(12,7(11)14-3)4-5(9)6(10)13-2/h12H,4H2,1-3H3 |
InChI Key |
PTQHXLYDBFDMNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C(=O)OC)(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl [(furan-2-yl)methanesulfonyl]acetate](/img/structure/B14316764.png)


![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)

